Anolignan B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

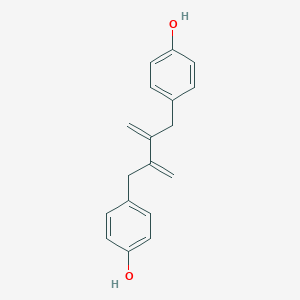

Anolignan B is a lignan that consists of buta-1,3-diene substituted by 4-hydroxybenzyl groups at positions 2 and 3. It is isolated from the ground stems of Anogeissus acuminata and exhibits anti-HIV activity by inhibiting HIV-1 reverse transcriptase enzyme. It has a role as a metabolite and a HIV-1 reverse transcriptase inhibitor. It is a lignan and a member of phenols.

科学研究应用

Antibacterial Activity

Anolignan B has demonstrated significant antibacterial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis (Gram-positive) | 3.8 |

| Escherichia coli (Gram-negative) | 31 |

In a study conducted by Eldeen et al. (2006), this compound was isolated through bioassay-guided fractionation and tested for its antibacterial efficacy, showing promising results against various pathogens .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes COX-1 and COX-2. The following table summarizes the findings:

| Enzyme | IC50 (mM) |

|---|---|

| COX-1 | 1.5 |

| COX-2 | 7.5 |

The compound's ability to inhibit these enzymes suggests its potential use in treating inflammatory conditions without exhibiting mutagenic effects in the Ames test .

Anticancer Potential

Research indicates that this compound may serve as a selective inhibitor of estrogen receptor alpha (ER-α), which is significant in breast cancer treatment. In silico studies have shown that this compound exhibits a high docking score towards ER-α, suggesting its potential as a therapeutic agent against hormone-dependent cancers .

Antiviral Activity

This compound has been identified as an inhibitor of HIV-1 reverse transcriptase, which is crucial for the viral replication process. Its activity in this context positions it as a candidate for further development in antiviral therapies .

Synthesis and Computational Modeling

Recent advancements in synthesis methods have facilitated the laboratory production of this compound through techniques such as ruthenium-catalyzed cross-enyne metathesis. Furthermore, computational modeling approaches have been employed to predict the compound's interactions with biological targets, enhancing drug discovery efforts.

Study on Antibacterial Activity

In a study by Eldeen et al., this compound was isolated from Terminalia sericea and subjected to various bioassays to evaluate its antibacterial activity. The study confirmed its efficacy against multiple bacterial strains, establishing a foundation for its potential use in developing new antimicrobial agents .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound, utilizing cyclooxygenase enzyme assays to determine its inhibitory effects. The results indicated that this compound could be beneficial in managing inflammation-related disorders .

化学反应分析

Structural Basis for Reactivity

Anolignan B’s reactivity arises from:

-

Phenolic hydroxyl groups (–OH) on the benzyl moieties, which participate in redox and acid-base reactions.

-

Conjugated 1,3-butadiene system , enabling electrophilic additions or cycloadditions.

-

Aromatic rings , susceptible to electrophilic substitution or oxidation .

2.1. Oxidation of Phenolic Groups

The phenolic –OH groups undergo oxidation, forming quinones or semiquinone radicals. This reactivity aligns with lignans’ role as antioxidants :

Anolignan B+Oxidizing Agent→Quinone Derivatives+H2O

Experimental Evidence :

-

Analogous lignans (e.g., Anolignan A) show redox activity in HIV-RTase inhibition, suggesting electron-transfer mechanisms .

-

Polyphenols like this compound stabilize free radicals via hydrogen donation, a trait linked to its anti-HIV activity .

2.2. Electrophilic Addition to the Butadiene Backbone

The conjugated diene system can undergo electrophilic additions (e.g., halogenation):

C C C C+X2→C X C X C

Theoretical Insights :

-

Conjugated dienes typically react with halogens (Cl₂, Br₂) or acids (HBr) via 1,4-addition .

-

No direct experimental data exists for this compound, but similar reactions are well-documented in butadiene derivatives .

2.3. Acid/Base-Catalyzed Rearrangements

Under acidic or basic conditions, this compound may undergo:

-

Cyclization : Formation of fused rings via intramolecular reactions.

-

Esterification/Sulfation : Phenolic –OH groups reacting with acyl chlorides or sulfating agents .

Example :

Ar OH+RCOCl→Ar O COR+HCl

2.4. Interaction with Biomolecules

This compound’s anti-HIV activity involves interactions with viral enzymes:

-

Inhibition of HIV-1 Reverse Transcriptase : Binds to the enzyme’s active site, blocking viral RNA-to-DNA conversion .

-

Mechanism : Likely involves hydrogen bonding between phenolic –OH and catalytic residues (e.g., aspartates) .

Reaction Data and Comparative Analysis

属性

CAS 编号 |

158081-98-2 |

|---|---|

分子式 |

C18H18O2 |

分子量 |

266.3 g/mol |

IUPAC 名称 |

4-[3-[(4-hydroxyphenyl)methyl]-2-methylidenebut-3-enyl]phenol |

InChI |

InChI=1S/C18H18O2/c1-13(11-15-3-7-17(19)8-4-15)14(2)12-16-5-9-18(20)10-6-16/h3-10,19-20H,1-2,11-12H2 |

InChI 键 |

VVKZAZVVUAFFGF-UHFFFAOYSA-N |

SMILES |

C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC=C(C=C2)O |

规范 SMILES |

C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC=C(C=C2)O |

Key on ui other cas no. |

158081-98-2 |

同义词 |

2,3-bis-(4-hydroxybenzyl)-1,3-butadiene anolignan B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。